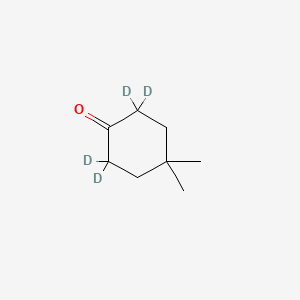

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

CAS No.:

Cat. No.: VC17986036

Molecular Formula: C8H14O

Molecular Weight: 130.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O |

|---|---|

| Molecular Weight | 130.22 g/mol |

| IUPAC Name | 2,2,6,6-tetradeuterio-4,4-dimethylcyclohexan-1-one |

| Standard InChI | InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/i3D2,4D2 |

| Standard InChI Key | PXQMSTLNSHMSJB-KHORGVISSA-N |

| Isomeric SMILES | [2H]C1(CC(CC(C1=O)([2H])[2H])(C)C)[2H] |

| Canonical SMILES | CC1(CCC(=O)CC1)C |

Introduction

Structural and Chemical Identification

Molecular Architecture

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 retains the core structure of its non-deuterated counterpart, 4,4-dimethylcyclohexanone (CAS 4255-62-3) , but incorporates deuterium atoms at specific positions. The cyclohexanone ring features two methyl groups at the 4-position, while deuterium replaces hydrogen at the 2,2,6,6 carbons. This substitution alters vibrational modes and electronic environments, making the compound invaluable in spectroscopic studies .

The IUPAC name for this compound is 2,2,6,6-tetradeuterio-4,4-dimethylcyclohexanone . Its CAS registry number, 41866-12-0 , distinguishes it from related isotopologues. Key synonyms include:

Spectroscopic Signatures

Deuteration at the 2,2,6,6 positions significantly impacts NMR spectra. The -NMR spectrum shows reduced signal intensity for protons adjacent to deuterated sites, while -NMR reveals distinct quartets due to deuterium’s quadrupolar spin () . Infrared (IR) spectroscopy detects shifts in C-D stretching vibrations (~2100–2200 cm) compared to C-H stretches (~2850–3000 cm).

Synthesis and Production

Deuterium Incorporation Strategies

The synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 typically involves hydrogen-deuterium exchange or de novo synthesis using deuterated precursors. One common method employs acid- or base-catalyzed exchange reactions in deuterated solvents (e.g., DO or CDOD), selectively replacing hydrogens at the 2,2,6,6 positions. Alternative routes utilize Grignard reagents with deuterated alkyl halides to construct the deuterated cyclohexanone backbone .

| Manufacturer | Product Number | Packaging | Price (USD) | Updated Date |

|---|---|---|---|---|

| TRC | D465102 | 1 mg | 165 | 2021-12-16 |

| TRC | D465102 | 10 mg | 1,320 | 2021-12-16 |

Data sourced from ChemicalBook .

Physicochemical Properties

Thermal Characteristics

The compound exhibits a melting point of 42.5–43.5°C , slightly elevated compared to the non-deuterated analog (melting point ~39°C) . This increase arises from deuterium’s higher mass, which strengthens intermolecular van der Waals forces. Boiling points and vapor pressures remain comparable to the parent compound due to similar molecular volumes .

Solubility and Reactivity

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is sparingly soluble in water but miscible with organic solvents like ethanol and dichloromethane. Deuteration minimally affects ketone reactivity, allowing it to participate in typical nucleophilic additions and condensations.

Applications in Scientific Research

Isotopic Labeling in Metabolism Studies

Deuterated compounds like 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 are pivotal in tracking metabolic pathways. Researchers administer these analogs to organisms and use mass spectrometry to trace deuterium incorporation into metabolites, elucidating biochemical routes without radioactive hazards .

NMR Spectroscopy

The compound’s distinct -NMR signals enable precise structural elucidation in complex mixtures. For example, in protein-ligand interaction studies, deuterated cyclohexanones reduce background noise, enhancing signal clarity .

Environmental Analysis

As a stable isotope-labeled standard, this compound quantifies environmental pollutants via isotope dilution mass spectrometry (IDMS). Its deuterated structure allows differentiation from endogenous substances in air, water, and soil samples .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume